methyl 2-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate
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Description
Methyl 2-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C23H21N5O4 and its molecular weight is 431.452. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Systems
Methyl 2-Acetylaminopropenoates in Heterocyclic Synthesis : Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl counterpart are utilized for synthesizing diverse N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]pyridin-4-one, and 2H-1-benzopyran-2-ones. These compounds are relevant in pharmaceutical and material science research (Selič, Grdadolnik, & Stanovnik, 1997).
Methyl 2-[bis(acetyl)ethenyl]aminopropenoate : This compound reacts with N- and C-nucleophiles to create fused heterocyclic systems. Derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones were prepared, illustrating its versatility in organic synthesis (Selič & Stanovnik, 1997).
Methyl 2-benzoylamino-3-dimethylaminopropenoate : Used as a reagent for the preparation of fused pyrimidinones from heterocyclic α-amino compounds. Derivatives of various pyrimidines, such as pyrido[1,2-a]pyrimidine and thiazolo[2,3-b]pyrimidine, were synthesized, demonstrating its applicability in creating complex organic compounds (Stanovnik et al., 1990).
Synthesis of Pyrazoline and Pyrazole Derivatives : The compound is involved in synthesizing pyrazoline and pyrazole derivatives, which are significant for their potential antibacterial and antifungal activities. This application is crucial in medicinal chemistry for developing new pharmaceutical agents (Hassan, 2013).
Properties
IUPAC Name |
methyl 2-[[2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-14-8-9-16(10-15(14)2)19-11-20-22(30)27(24-13-28(20)26-19)12-21(29)25-18-7-5-4-6-17(18)23(31)32-3/h4-11,13H,12H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINHMVOYQKFMMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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